N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds with a pyrazolo[1,5-a]pyrimidine core are synthesized through methods involving chlorination and aminisation, with their crystal structures confirmed by X-ray diffraction, indicating moderate anticancer activity for some derivatives (Lu Jiu-fu et al., 2015).
- Regioselective Synthesis : Research has demonstrated the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, employing conditions such as ultrasound irradiation in aqueous media, which is a testament to the versatility of synthesis approaches for these compounds (S. Kaping et al., 2020).
Biological Activities
- Anticancer and Antimicrobial Activities : Pyrazolo[1,5-a]pyrimidine derivatives are explored for their anticancer and antimicrobial activities, with some showing comparable inhibition effects to standard drugs against specific cancer cell lines and microbes (S. Riyadh, 2011).
- Inhibitory Activities : Another aspect of research focuses on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with specific inhibitory activities, such as phosphodiesterase inhibition, which is relevant for treating cognitive impairments associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-9-20(24-16-6-4-5-15(22)11-16)26-21(23-13)12-17(25-26)14-7-8-18(27-2)19(10-14)28-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQRZSYVAAWGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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